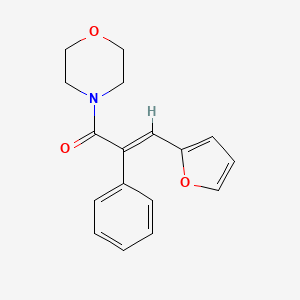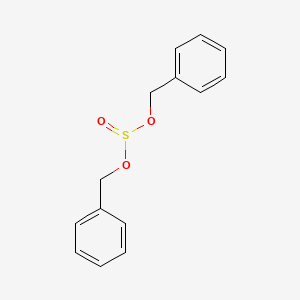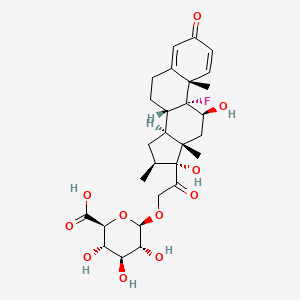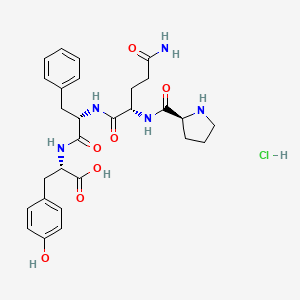![molecular formula C20H28N4O7 B13820449 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine is an organic compound with a complex structure that includes a piperazine ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine typically involves multiple steps One common method starts with the protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Analyse Des Réactions Chimiques
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can enhance the compound’s ability to bind to certain proteins, affecting their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound has a simpler structure and is often used as a starting material for more complex derivatives.
1-N-Boc-4-(3-ethoxycarbonylphenyl)piperazine: This compound is similar but lacks the nitrophenyl group, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H28N4O7 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
tert-butyl 4-[3-[ethoxycarbonyl(methyl)carbamoyl]-4-nitrophenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O7/c1-6-30-18(26)21(5)17(25)15-13-14(7-8-16(15)24(28)29)22-9-11-23(12-10-22)19(27)31-20(2,3)4/h7-8,13H,6,9-12H2,1-5H3 |
Clé InChI |
NQCYDBTZTWAHMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)C(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
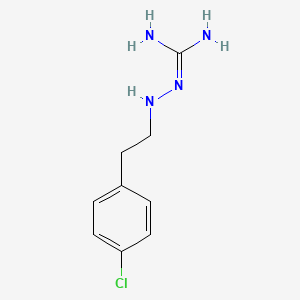
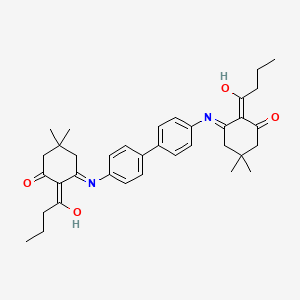
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
